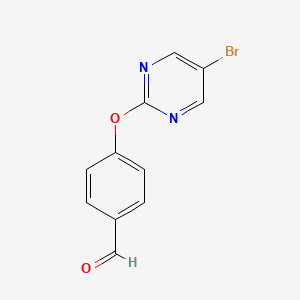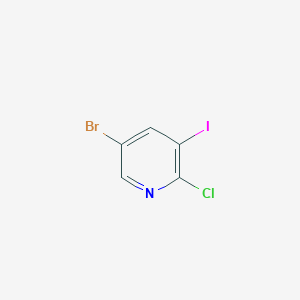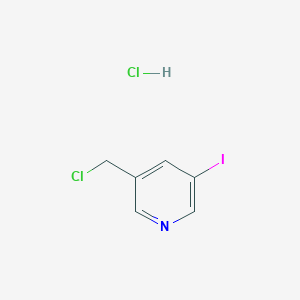![molecular formula C8H9BrN2O B1291038 7-bromo-4-metil-3,4-dihidro-2H-pirido[3,2-b][1,4]oxazina CAS No. 910037-14-8](/img/structure/B1291038.png)
7-bromo-4-metil-3,4-dihidro-2H-pirido[3,2-b][1,4]oxazina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has several applications in scientific research:
Mecanismo De Acción
Target of Action
The primary targets of 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine are currently unknown . This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like many other small molecules, it is likely to interact with its targets by binding to specific sites, thereby modulating their activity .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine’s action are currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with targets .
Análisis Bioquímico
Biochemical Properties
7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine and these biomolecules are primarily mediated through non-covalent binding, such as hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine involves its binding interactions with various biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. Additionally, 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes, leading to altered cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its use in biochemical research .
Dosage Effects in Animal Models
The effects of 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine may result in toxic or adverse effects, such as cellular stress, apoptosis, and tissue damage .
Transport and Distribution
The transport and distribution of 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine within cells and tissues are essential for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cell, 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine can localize to various cellular compartments, where it exerts its effects on enzyme activity, gene expression, and cellular metabolism. The localization and accumulation of this compound are influenced by its chemical properties and interactions with cellular components .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine typically involves the reaction of 4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of de-brominated products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted pyrido[3,2-b][1,4]oxazines.
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of de-brominated products.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: Lacks the bromine atom, leading to different reactivity and properties.
7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: Similar structure but without the methyl group, affecting its chemical behavior.
Uniqueness
7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is unique due to the presence of both the bromine and methyl groups, which confer distinct chemical reactivity and potential biological activities . This combination of functional groups makes it a valuable compound for various research applications .
Propiedades
IUPAC Name |
7-bromo-4-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-11-2-3-12-7-4-6(9)5-10-8(7)11/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGNYZHIKPSZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640354 | |
| Record name | 7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910037-14-8 | |
| Record name | 7-Bromo-3,4-dihydro-4-methyl-2H-pyrido[3,2-b]-1,4-oxazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910037-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


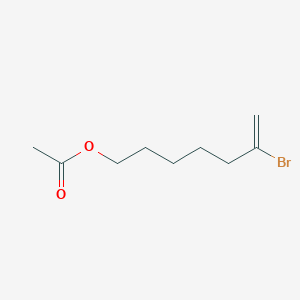
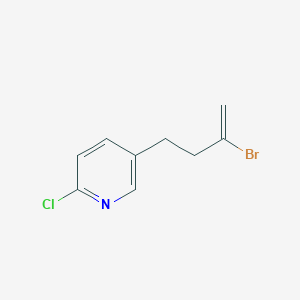
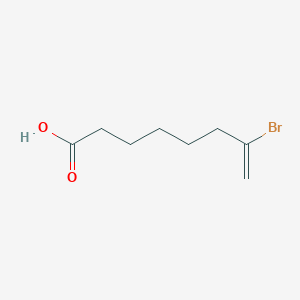
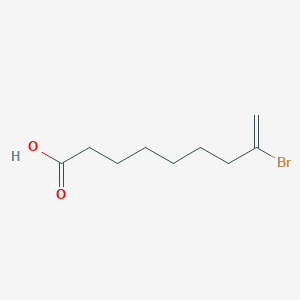
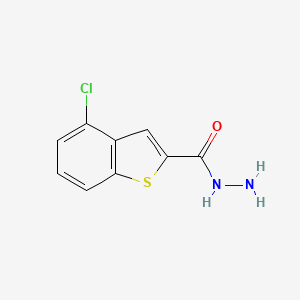
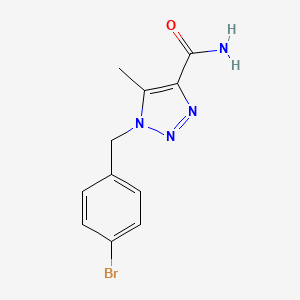
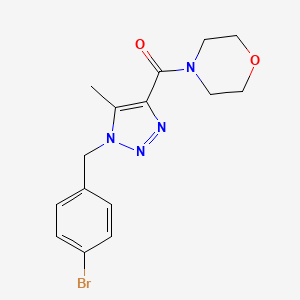
![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)
![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)
![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)
